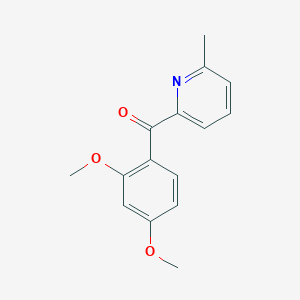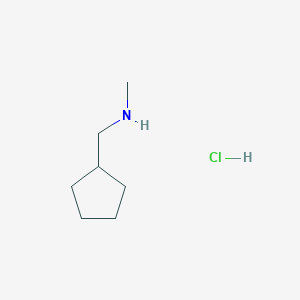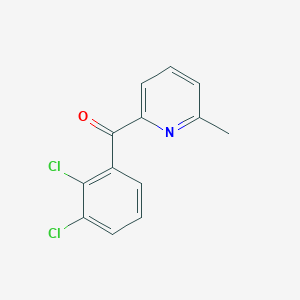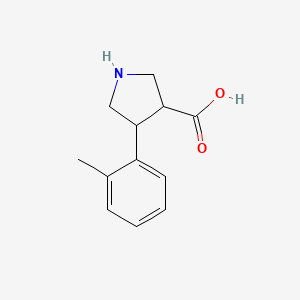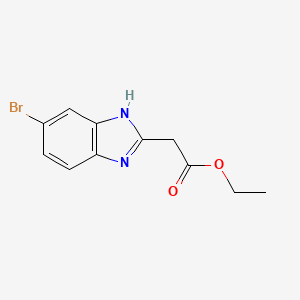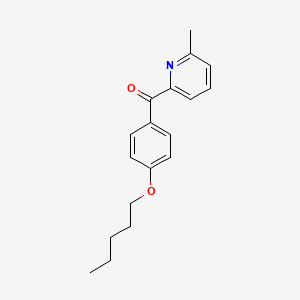
6-Methyl-2-(4-pentyloxybenzoyl)pyridine
Overview
Description
6-Methyl-2-(4-pentyloxybenzoyl)pyridine is a compound that belongs to the class of pyridine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Scientific Research Applications
Organic Synthesis
6-Methyl-2-(4-pentyloxybenzoyl)pyridine: is utilized in organic synthesis as a building block for creating complex molecules. Its pyridine core is a versatile scaffold that can undergo various chemical reactions, making it valuable for constructing pharmacologically active compounds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its structural motif is found in many pharmaceuticals, and modifications to its pyridine ring can lead to new compounds with potential therapeutic effects .
Material Science
This chemical finds applications in material science, particularly in the development of organic semiconductors and liquid crystals. Its molecular structure allows for the formation of ordered phases, which are essential for electronic and optoelectronic materials .
Agricultural Chemistry
In the field of agricultural chemistry, 6-Methyl-2-(4-pentyloxybenzoyl)pyridine is explored for its potential use in the synthesis of pesticides and herbicides. Its ability to interact with various biological targets can be harnessed to control pests and weeds .
Analytical Chemistry
As an analytical reagent, this compound can be used to develop new methods for the detection and quantification of analytes. Its chemical properties allow it to form complexes with metals and other substances, which can be useful in chromatography and spectroscopy .
Environmental Science
In environmental science, derivatives of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine may be studied for their impact on ecosystems. Understanding its degradation products and interaction with environmental factors is crucial for assessing its safety and ecological effects .
Bioactive Compound Development
The pyridine derivative is investigated for its bioactivity. It can be incorporated into compounds that exhibit antibacterial, antifungal, or insecticidal activities, contributing to the development of new bioactive materials .
Chemosensor Design
Finally, this compound’s structural features make it suitable for the design of chemosensors. These sensors can detect the presence of specific ions or molecules, which is important in various fields, including environmental monitoring and diagnostics .
properties
IUPAC Name |
(6-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-11-9-15(10-12-16)18(20)17-8-6-7-14(2)19-17/h6-12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSPPGAUNMOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218666 | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-pentyloxybenzoyl)pyridine | |
CAS RN |
1187170-50-8 | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




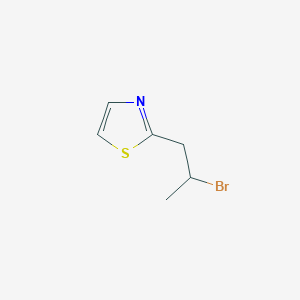
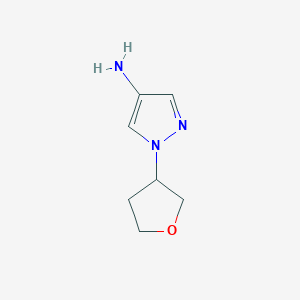


![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
